molecular formula C18H19BrN2O3 B2611768 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone CAS No. 1904254-70-1

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone

Cat. No.: B2611768
CAS No.: 1904254-70-1
M. Wt: 391.265
InChI Key: HYMHKNKIUGLEGG-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a complex structure that incorporates a 5-bromopyridine moiety linked via a pyrrolidine ether bridge to a 2-(3-methoxyphenyl)ethanone group. While specific biological data for this exact molecule is not widely published in the available literature, its structure suggests potential as a valuable intermediate or scaffold. The presence of both pyridine and pyrrolidine rings is a common feature in compounds with documented pharmacological activities. Nitrogen-containing heterocycles like pyrrolidine are known for their ability to interact with biological targets, often contributing to antimicrobial or other bioactive properties . The bromine atom on the pyridine ring offers a reactive site for further chemical modifications via cross-coupling reactions, making this compound a versatile building block for generating chemical libraries for drug discovery programs . Similarly, the methoxyphenyl group is a frequent structural element in many active pharmaceutical ingredients. Researchers can leverage this compound in the synthesis of novel molecules for high-throughput screening against various therapeutic targets. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this chemical as a key intermediate in their exploration of new chemical entities.

Properties

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-23-15-4-2-3-13(9-15)10-18(22)21-8-7-16(12-21)24-17-6-5-14(19)11-20-17/h2-6,9,11,16H,7-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMHKNKIUGLEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable amine, the pyrrolidine ring is synthesized through cyclization reactions.

    Bromopyridine Introduction: The bromopyridine moiety is introduced via nucleophilic substitution reactions, often using bromopyridine and a suitable base.

    Methoxyphenyl Group Addition: The final step involves coupling the methoxyphenyl group through etherification or similar reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromopyridine and methoxyphenyl sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrially relevant products.

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. The exact pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Acceptors Reference
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone C₁₈H₁₇BrN₂O₃ 397.25 5-Bromopyridin-2-yloxy, 3-methoxyphenyl 2.8* 5 Target
2-(5-Bromopyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one C₁₃H₁₅BrN₂O₂ 335.18 5-Bromopyridin-2-yl, pyrrolidin-1-yl 1.9 3
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone C₇H₅BrFNO 230.03 5-Bromo-3-fluoropyridin-2-yl 2.6 2
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile C₂₀H₁₄BrN₃O₃ 436.25 4-Bromophenyl, 4-hydroxy-3-methoxyphenyl 3.1 5
1-(5-Bromo-2-methylpyridin-3-yl)ethanone C₈H₈BrNO 230.06 5-Bromo-2-methylpyridin-3-yl 2.4 2

*XLogP3 estimated using analogous compounds.

Key Observations:
  • Halogenation and Substitution: The target compound’s 5-bromopyridin-2-yloxy group is structurally distinct from simpler bromopyridines (e.g., 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone) due to the ether linkage to pyrrolidine .
  • Aromatic Ketone Moieties: The 3-methoxyphenyl ethanone group is shared with pyridin-2-one derivatives (e.g., 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile), though the latter incorporates a pyridone ring .
  • Pyrrolidine Linkers : Compounds like 2-(5-Bromopyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one share the pyrrolidine-nitrogen linkage but lack the methoxyphenyl group .
Antioxidant Activity:
  • Pyridin-2-one derivatives with 4-hydroxy-3-methoxyphenyl groups (e.g., 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit 67–79% antioxidant activity at 12 ppm, comparable to ascorbic acid (82.71%) . The target compound’s methoxyphenyl group may confer similar activity.
Antibacterial Activity:
  • Pyridin-2-one derivatives show moderate inhibition against Staphylococcus aureus and Escherichia coli . The bromopyridine moiety in the target compound could enhance lipophilicity and membrane penetration.
LogP and Solubility:
  • The target compound’s estimated XLogP3 (2.8) suggests moderate lipophilicity, comparable to 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (2.6) . Higher hydrogen bond acceptors (5 vs. 2–3) may improve aqueous solubility relative to simpler bromopyridines.

Molecular Docking and Binding Affinity

  • Pyridin-2-one derivatives with bromophenyl substituents show strong ligand-protein interactions in docking studies, correlating with experimental MIC values . The target compound’s pyrrolidine linker and methoxyphenyl group may optimize binding to hydrophobic pockets in enzymes or receptors.

Biological Activity

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18H19BrN2O
  • Molecular Weight : 367.26 g/mol

The structure includes a bromopyridine moiety, a pyrrolidine ring, and an ethanone group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The bromopyridine moiety is known to engage with various enzymes and receptors, potentially modulating their activity. The pyrrolidine ring enhances binding affinity and specificity, which may lead to significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxicity superior to standard chemotherapeutics like bleomycin .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Its structural similarity to known antimicrobial agents suggests it may possess activity against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

StudyFindings
Study on Anticancer Activity The compound demonstrated dose-dependent cytotoxicity in FaDu cells, with a mechanism involving apoptosis induction .
Antimicrobial Evaluation Exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
5-Bromo-2-(pyrrolidin-1-yl)pyridineLacks ethanone groupModerate anticancer activity
1-(5-Bromopyridin-2-yl)piperidin-3-olContains piperidine instead of pyrrolidineLower binding affinity reported

Q & A

What are the standard synthesis protocols for 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone, and how can reaction yields be optimized?

Basic Question
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring via cyclization of precursors under basic conditions (e.g., K₂CO₃ in dimethylformamide [DMF]) . Subsequent coupling with 5-bromopyridin-2-ol and 3-methoxyphenylacetyl derivatives is performed under controlled temperatures (60–80°C) to avoid side reactions. Yield optimization requires precise solvent selection (e.g., THF or DMF), stoichiometric ratios of reagents, and inert atmospheres to prevent oxidation .

Advanced Question
For high-throughput synthesis, advanced methodologies like flow chemistry may enhance reproducibility and scalability . Reaction optimization via Design of Experiments (DoE) can systematically evaluate variables (e.g., temperature gradients, solvent polarity, and catalyst loading). Analytical techniques such as in-line HPLC monitoring can track intermediate formation and purity .

What analytical techniques are most effective for characterizing this compound’s molecular conformation and purity?

Basic Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying the pyrrolidine and pyridine ring connectivity . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) ensures absence of unreacted precursors .

Advanced Question
X-ray crystallography can resolve chiral centers in the pyrrolidine ring, critical for understanding stereochemical interactions with biological targets . For dynamic conformation analysis, molecular dynamics simulations paired with NOESY NMR reveal spatial arrangements under physiological conditions .

How does the bromine substituent influence the compound’s bioactivity and binding mechanisms?

Basic Question
The 5-bromopyridin-2-yl group enhances electrophilicity, promoting interactions with nucleophilic residues in enzyme active sites (e.g., kinases or proteases) . Comparative studies with non-brominated analogs show reduced inhibitory potency, suggesting bromine’s role in stabilizing ligand-target complexes .

Advanced Question
Structure-Activity Relationship (SAR) studies using halogen-substituted analogs (e.g., Cl, F) reveal bromine’s unique ability to balance steric bulk and electronic effects. Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, while mutagenesis studies identify key residues in target proteins .

What strategies address contradictions in bioactivity data across different experimental models?

Basic Question
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or cell-line variability. Standardizing protocols (e.g., ATP concentration in kinase assays) and using positive controls (e.g., staurosporine) improve cross-study comparability .

Advanced Question
Meta-analyses of dose-response curves and off-target profiling (via proteome-wide affinity assays) identify confounding factors. For neuroinflammatory targets, species-specific differences in enzyme isoforms (e.g., murine vs. human KMO) require validation using transgenic models .

How do the compound’s physical properties (e.g., solubility, stability) impact experimental design?

Basic Question
The compound’s logP (~2.8) suggests moderate lipophilicity, necessitating solubilization agents (e.g., DMSO) for in vitro assays. Stability studies under UV light and varying pH (4–9) guide storage conditions (e.g., -20°C in amber vials) .

Advanced Question
Preformulation studies using differential scanning calorimetry (DSC) assess polymorphic stability. For in vivo applications, nanoformulation (e.g., liposomes) improves bioavailability by circumventing solubility limitations .

What computational tools predict the compound’s interaction with novel biological targets?

Advanced Question
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with homology-built protein structures. Machine learning algorithms (e.g., DeepChem) prioritize targets based on chemical similarity to known ligands . Free-energy perturbation (FEP) calculations refine binding affinity predictions for lead optimization .

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